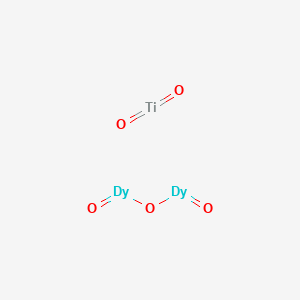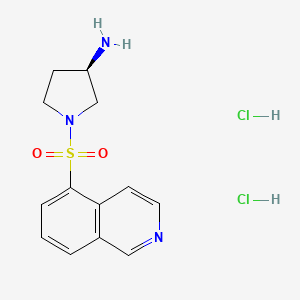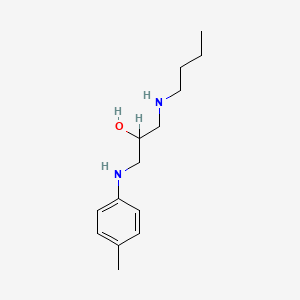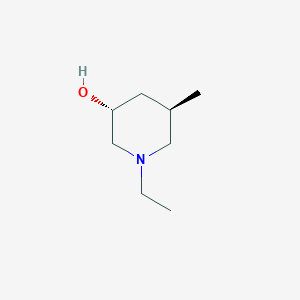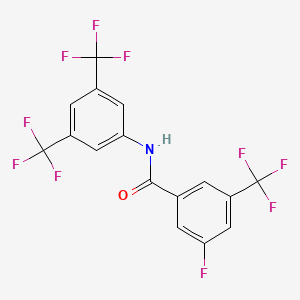
Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(3.3.1)non-3-yl)propyl)-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(331)non-3-yl)propyl)-, diiodide is a complex organic compound with a unique structure It is characterized by the presence of a morpholinium ion, a bicyclic nonane structure, and two iodine atoms
准备方法
The synthesis of Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(3.3.1)non-3-yl)propyl)-, diiodide typically involves multiple steps. The process begins with the preparation of the morpholinium ion, followed by the introduction of the bicyclic nonane structure. The final step involves the addition of iodine atoms to form the diiodide compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(3.3.1)non-3-yl)propyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(3.3.1)non-3-yl)propyl)-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound may have applications in industrial processes, such as catalysis and material synthesis.
作用机制
The mechanism of action of Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(3.3.1)non-3-yl)propyl)-, diiodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Morpholinium, 4-methyl-4-(3-(3-methyl-3-azoniabicyclo(3.3.1)non-3-yl)propyl)-, diiodide can be compared with other similar compounds, such as:
Morpholinium derivatives: These compounds share the morpholinium ion but differ in their substituents and overall structure.
Bicyclic nonane derivatives: These compounds have a similar bicyclic nonane structure but may lack the morpholinium ion or iodine atoms.
Diiodide compounds: These compounds contain two iodine atoms but differ in their core structure and functional groups. The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
属性
| 64058-08-8 | |
分子式 |
C17H34I2N2O |
分子量 |
536.3 g/mol |
IUPAC 名称 |
4-methyl-4-[3-(3-methyl-3-azoniabicyclo[3.3.1]nonan-3-yl)propyl]morpholin-4-ium;diiodide |
InChI |
InChI=1S/C17H34N2O.2HI/c1-18(9-11-20-12-10-18)7-4-8-19(2)14-16-5-3-6-17(13-16)15-19;;/h16-17H,3-15H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
PJSNFIXEOXHFHW-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1(CCOCC1)CCC[N+]2(CC3CCCC(C3)C2)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


